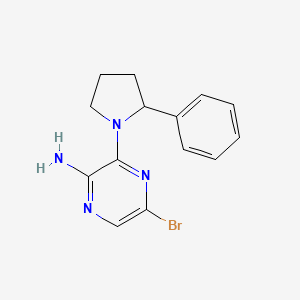
5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine" is a brominated pyrazine derivative with a phenylpyrrolidine substituent. This structure suggests potential for various chemical and biological applications, given the presence of the pyrazine core and the phenylpyrrolidine moiety, which are common in pharmacologically active compounds.
Synthesis Analysis
The synthesis of brominated pyrazine derivatives can be approached by methods similar to those described for the synthesis of 2-bromo-5-methylpyrazine, which involves the conversion of a carboxylic acid to an amide, followed by Hofmann degradation to yield the amine, and subsequent diazotization and in-situ bromination . Although the exact synthesis of "5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine" is not detailed in the provided papers, the methodologies could be adapted for its synthesis by incorporating the appropriate phenylpyrrolidine substituent at the relevant step.
Molecular Structure Analysis
The molecular structure of brominated pyrazine derivatives can be characterized using spectroscopic techniques such as NMR and IR, as well as X-ray diffraction studies . These techniques would allow for the identification of the characteristic absorptions and confirm the presence of the bromine atom, the pyrazine ring, and the phenylpyrrolidine substituent in the compound.
Chemical Reactions Analysis
The reactivity of "5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine" would likely be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating properties of the phenylpyrrolidine group. This could affect the kinetics and mechanism of its reactions, as seen in the transformation reactions of S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium bromides . The presence of the bromine atom could also facilitate further substitution reactions, given its role as a good leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine" would be expected to include moderate solubility in organic solvents, due to the presence of both polar and nonpolar moieties. The compound's melting point, boiling point, and stability could be inferred from related structures, such as the ferrocenyl pyrazoles, which exhibit distinct crystalline properties as determined by X-ray crystallography . The brominated pyrazine's stability and reactivity could be further studied through computational methods such as DFT calculations, as performed for antipyrine-like derivatives .
Applications De Recherche Scientifique
Chemistry and Heterocyclic Compounds Synthesis
The chemistry of heterocyclic compounds, such as pyrazolines and pyrazine derivatives, showcases their importance in synthesizing diverse heterocyclic structures. These compounds serve as crucial building blocks in the development of various classes of heterocyclic compounds and dyes. Their unique reactivity under mild conditions enables the generation of versatile cynomethylene dyes from a broad range of precursors, including amines and phenols. This versatility underscores their potential in synthesizing novel heterocyclic compounds with significant applications in medicinal chemistry and material science (Gomaa & Ali, 2020).
Catalysis and Synthetic Pathways
The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the importance of these compounds in medicinal and pharmaceutical industries. Pyranopyrimidine cores are precursors for drugs due to their synthetic versatility and bioavailability. Innovative synthetic pathways facilitated by organocatalysts, metal catalysts, and green solvents demonstrate the potential of these scaffolds in drug development. This area of research opens new avenues for creating lead molecules with enhanced efficacy and lower toxicity (Parmar, Vala, & Patel, 2023).
Food Science and Flavor Chemistry
In the context of food science, the generation of pyrazines through the Maillard reaction is crucial for developing baking, roasted, and nutty flavors in food products. Understanding the control strategies for pyrazines generation allows for the enhancement of desirable flavors while minimizing the formation of harmful by-products. This research area is essential for improving food quality and safety, with applications spanning from flavor enhancement to the development of new food products (Yu et al., 2021).
Organometallic Chemistry
The study of hydridotris(pyrazolyl)borato complexes of Group 5 metals illustrates the diverse applications of pyrazine derivatives in organometallic chemistry. These complexes are investigated for modeling interactions in metalloproteins and have shown promising results in the synthesis of various organometallic compounds. This research highlights the potential of pyrazine derivatives in developing new catalytic systems and materials with novel properties (Etienne, 1996).
Propriétés
IUPAC Name |
5-bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4/c15-12-9-17-13(16)14(18-12)19-8-4-7-11(19)10-5-2-1-3-6-10/h1-3,5-6,9,11H,4,7-8H2,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNTOVGDIQDSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587506 |
Source


|
| Record name | 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine | |
CAS RN |
893612-01-6 |
Source


|
| Record name | 5-Bromo-3-(2-phenylpyrrolidin-1-yl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

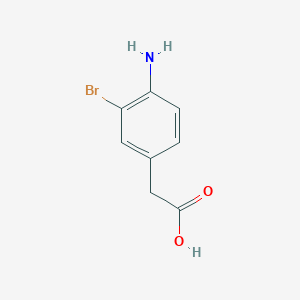
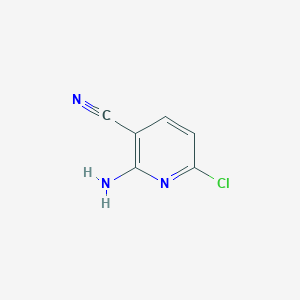



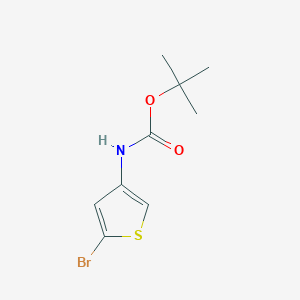

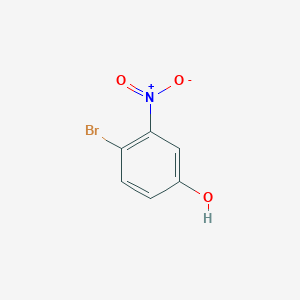
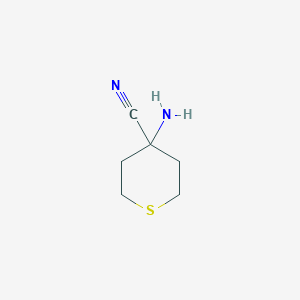

![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)


